molecular formula C17H34ClNO4 B13350475 (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

Cat. No.: B13350475
M. Wt: 351.9 g/mol
InChI Key: KETNUEKCBCWXCU-RSAXXLAASA-N
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Description

(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a decanoyloxy group, and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with decanoyl chloride, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trimethylammonium group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride exerts its effects involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the carboxylic acid and decanoyloxy groups can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Decanoyl chloride: A simpler compound used in the synthesis of esters and amides.

    Trimethylammonium chloride: A compound with similar ammonium functionality but lacking the carboxylic acid and decanoyloxy groups.

Uniqueness

(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions

Properties

Molecular Formula

C17H34ClNO4

Molecular Weight

351.9 g/mol

IUPAC Name

[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1

InChI Key

KETNUEKCBCWXCU-RSAXXLAASA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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